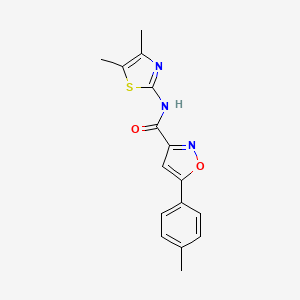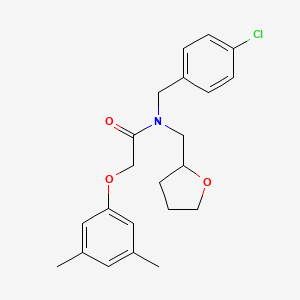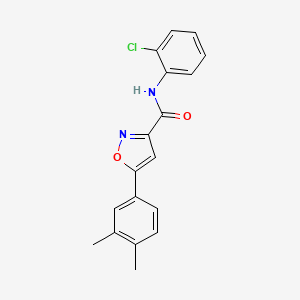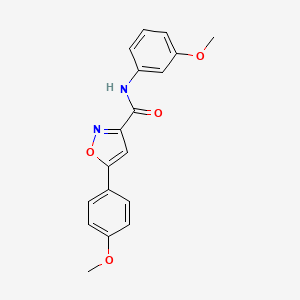![molecular formula C23H20N2OS B11357721 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11357721.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthyl halide reacts with the thiazole derivative.
Acetamide Formation: The final step involves the acylation of the thiazole-naphthalene intermediate with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole and naphthalene derivatives
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various biochemical pathways and its potential as a drug candidate.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the naphthalene moiety can intercalate with DNA, disrupting its function. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Naphthalene Derivatives: Compounds such as naphthalene-1,3,4-thiadiazole derivatives are known for their antifungal and anticancer properties.
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide is unique due to the combination of the thiazole and naphthalene moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N2OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-9-11-18(12-10-16)23-25-20(15-27-23)14-24-22(26)13-19-7-4-6-17-5-2-3-8-21(17)19/h2-12,15H,13-14H2,1H3,(H,24,26) |
InChI Key |
GHALSOPRONTNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B11357653.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11357655.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B11357667.png)
![Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate](/img/structure/B11357675.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11357680.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11357684.png)


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11357689.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11357698.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B11357701.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide](/img/structure/B11357706.png)

